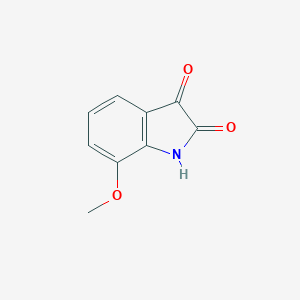

7-Methoxyindoline-2,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)10-9(12)8(5)11/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXIUXOJSICGOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399177 | |

| Record name | 7-methoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84575-27-9 | |

| Record name | 7-methoxyindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Methoxyindoline 2,3 Dione and Its Functionalized Derivatives

Strategies for the Construction of the Indoline-2,3-dione Core with 7-Methoxy Substitution

The formation of the 7-methoxy-substituted indoline-2,3-dione core can be achieved through various synthetic strategies. These methods primarily involve the late-stage functionalization of a pre-existing indoline (B122111) ring system or the direct construction of the heterocyclic core from appropriately substituted acyclic precursors.

Halogenation and Subsequent Functionalization Approaches

A common and effective strategy for introducing substituents at the C7 position of an indoline ring involves initial halogenation followed by subsequent functionalization. This approach offers high regioselectivity and allows for the introduction of a wide range of functional groups.

Rhodium-catalyzed C-H activation has emerged as a powerful tool for the selective halogenation of indoline systems. An efficient method utilizes a pyrimidyl directing group on the indoline nitrogen to achieve selective C7 halogenation with N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. researchgate.net This strategy is advantageous due to its broad substrate scope and excellent regioselectivity for the C7 position. researchgate.net The reaction proceeds in good to excellent yields and is feasible on a gram scale. researchgate.net The resulting 7-haloindoline can then be further modified, for instance, through cross-coupling reactions to introduce other functionalities or used as a precursor for indole (B1671886) synthesis. researchgate.net

Similarly, the halogenation of 2-trifluoromethylindole has been shown to produce 3-chloro-, 3-bromo-, and 3-iodo derivatives in high yields. nih.govnih.gov While this example focuses on the C3 position, the principles of direct halogenation using reagents like N-halosuccinimides are broadly applicable in indole and indoline chemistry. These halogenated intermediates are highly valuable as they can undergo palladium-catalyzed cross-coupling reactions with various partners, such as phenyl boronic acid and phenylacetylene, to yield more complex derivatives. nih.govnih.gov

Table 1: Rh(III)-Catalyzed C7 Halogenation of N-Pyrimidyl Indolines

| Entry | Halogenating Agent | Product | Yield |

|---|---|---|---|

| 1 | N-Chlorosuccinimide (NCS) | 7-Chloroindoline | Good |

| 2 | N-Bromosuccinimide (NBS) | 7-Bromoindoline | Excellent |

| 3 | N-Iodosuccinimide (NIS) | 7-Iodoindoline | Good |

Data synthesized from research on regioselective C7 functionalization of indolines. researchgate.net

Oxidation-Based Synthetic Routes to 7-Methoxyindoline-2,3-dione

Oxidation-based methods are a cornerstone in the synthesis of indoline-2,3-diones (isatins). These routes typically involve the oxidation of indole or oxindole (B195798) precursors. The most direct methods for synthesizing 2-hydroxy-indolin-3-ones, which are tautomers of the dione (B5365651) form, involve the oxidation of indoles using various oxidants. nih.gov

A reliable strategy involves the intramolecular cyclization of nitrogen-containing phenyl acetylene derivatives or amino acetophenone derivatives to produce the corresponding indolin-3-one core. nih.gov More specifically, the oxidative cyclization of 2-aminophenyl-1,3-diones using oxidants like ceric ammonium nitrate (CAN) in combination with TEMPO, or the use of phenyliodine(III) diacetate (PIDA), represents a powerful method for constructing the indolinone scaffold. nih.gov Another approach involves a cascade oxidative cyclization and halogenation of 2-alkenylanilines mediated by PIDA, which provides 3-haloindoles that can be precursors to the dione. organic-chemistry.org

Table 2: Oxidants Used in the Synthesis of Indolin-3-ones

| Precursor Type | Oxidant System | Product Type |

|---|---|---|

| Indoles | Dimethyldioxirane (DMDO) | 2-Hydroxy-indolin-3-one |

| Indoles | Pd(acac)2/H2O2 | 2-Hydroxy-indolin-3-one |

| 2-Aminophenyl-1,3-dione | Ceric Ammonium Nitrate (CAN)/TEMPO | 2-Hydroxy-indolinone |

| Anilines | Phenyliodine(III) diacetate (PIDA) | Indolinone |

This table summarizes common oxidative methods for constructing the indolin-3-one core. nih.gov

Cyclization Reactions for Direct Formation of the this compound Scaffold

Direct cyclization of acyclic precursors is a highly efficient method for constructing the indoline-2,3-dione framework. The Fischer indole synthesis is a classical and widely used method that can be adapted for this purpose. rsc.orgnih.gov This reaction typically involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a 2-methoxyphenylhydrazine derivative would be a key starting material. The Japp–Klingemann reaction is another classical method that can be used to prepare the necessary arylhydrazone precursors for the Fischer synthesis. rsc.orgnih.gov

Modern cyclization strategies offer alternative routes. For example, palladium-catalyzed cyclization of 2-alkynylanilines is a significant approach to building 2-substituted indoles, which can then be oxidized to the corresponding dione. mdpi.com Visible light-induced sulfonylation/cyclization of N-(2-cyanophenyl)-N-methyl-methacrylamide derivatives has also been developed to produce quinoline-2,4-diones, a related heterocyclic system, demonstrating the power of radical-initiated cyclization cascades. mdpi.com

Development of Novel and Efficient Synthetic Protocols

To address the demand for more sustainable and rapid synthetic methods, recent research has focused on developing novel protocols, including microwave-assisted synthesis and the application of green chemistry principles.

Microwave-Assisted Synthesis for this compound Derivatives

Microwave-assisted organic synthesis has gained prominence due to its ability to dramatically reduce reaction times, improve yields, and enhance product purity. mdpi.com This technology has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of indoline-2,3-dione.

An efficient method for obtaining 2-oxindole derivatives involves the microwave-assisted decarboxylative condensation of substituted isatins with malonic and cyanoacetic acids. mdpi.com This approach allows for the synthesis of various 3-hydroxy-2-oxindoles in high yields (up to 98%) within very short reaction times (5–10 minutes). mdpi.com Similarly, microwave irradiation has been shown to accelerate the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles, which are bioisosteres of indoles. nih.gov The use of microwave heating can be particularly effective for challenging steps like cyclization and dehydration sequences. nih.gov Palladium-catalyzed heterocyclization reactions to form indole-3-carboxylates have also been optimized using microwave irradiation, leading to excellent yields and high regioselectivity. mdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |

|---|---|---|---|

| Decarboxylative Condensation of Isatins | Several hours | 5-10 minutes | Significant |

| Friedländer Synthesis of Quinolines | Hours to days | 15 minutes | Yield doubled (34% to 72%) |

| Cyclization/Dehydration of Azaindoles | Prolonged heating | Dramatically accelerated | Not specified |

Data synthesized from various studies on microwave-assisted synthesis. mdpi.comnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this includes the use of environmentally benign solvents, metal-free catalysts, and one-pot reactions.

The use of aqueous micellar media represents a significant green chemistry approach. For instance, the synthesis of 2-substituted indoles via Pd-catalyzed cyclization has been successfully performed in a 3% solution of the surfactant TPGS-750-M in water. mdpi.com This method avoids the use of volatile and often toxic organic solvents.

Metal-free synthesis approaches are also highly desirable. The synthesis of 3-haloindoles via a cascade oxidative cyclization/halogenation of 2-alkenylanilines can be mediated by PIDA, avoiding the need for transition metal catalysts. organic-chemistry.org Similarly, catalyst-free microwave-assisted syntheses, such as the Friedländer synthesis of quinolines, provide a single-step conversion that is both efficient and environmentally friendly. nih.gov One-pot operations, such as the synthesis of dispirocyclopentanebisoxindole derivatives through a base-catalyzed reductive cyclization, further contribute to green chemistry by minimizing purification steps and reducing solvent waste. beilstein-journals.org

Multicomponent Reactions (MCRs) for Diverse this compound Analogues

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, have emerged as a powerful tool for the rapid construction of complex molecular architectures. In the context of this compound, MCRs provide an efficient pathway to a wide range of structurally diverse analogs, particularly spirocyclic derivatives.

One notable example is the three-component reaction of an isatin (B1672199), an active methylene (B1212753) compound, and a third component to yield spiro-heterocycles. For instance, the reaction of isatins with active methylene compounds like ethyl cyanoacetate or malononitrile, and kojic acid in the presence of a catalytic amount of DABCO (1,4-diazabicyclo[2.2.2]octane) in methanol (B129727) under reflux conditions affords 2'-amino-6'-(hydroxymethyl)-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-2,8'-diones in good to excellent yields nih.gov. While this specific study does not exclusively use 7-methoxyisatin, the methodology is broadly applicable to substituted isatins.

Another significant MCR involves the synthesis of spiro[indoline-3,4′-pyrano[2,3-c]pyrazol]-2-one derivatives. This is achieved through a one-pot, three-component domino reaction of isatins, pyrazoles, and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, catalyzed by indium trichloride researchgate.net. The reaction proceeds via a sequence of Knoevenagel condensation, Michael addition, and intramolecular O-cyclization. Similarly, a catalyst-free MCR of isatin, malononitrile, and a pyrazolone (formed in situ from an acetylenic ester and hydrazine (B178648) hydrate) at room temperature yields spiro pyranopyrazole derivatives researchgate.net. These methodologies offer a versatile and high-yielding route to complex spiroxindoles.

The synthesis of novel spiro[dihydropyridine-oxindole] derivatives has been accomplished through a three-component reaction of an arylamine, isatin, and cyclopentane-1,3-dione in acetic acid at room temperature beilstein-journals.org. This protocol provides a fast and convenient route to these spiro compounds in satisfactory yields.

These examples underscore the utility of MCRs in generating diverse libraries of this compound analogues with potential applications in drug discovery and materials science. The operational simplicity, high atom economy, and ability to rapidly build molecular complexity make MCRs a highly attractive strategy in modern organic synthesis.

N-Substitution Strategies in this compound Synthesis

Modification at the N-1 position of the this compound scaffold is a common strategy to modulate its physicochemical and biological properties. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, can be introduced at this position.

Alkylation and Arylation at the N-1 Position

N-Alkylation of the isatin nucleus is a well-established transformation that reduces the lability of the isatin ring towards bases while preserving its reactivity nih.gov. The reaction is typically carried out by generating the isatin anion with a base, followed by treatment with an appropriate alkylating agent, such as an alkyl halide or sulfate nih.gov. Common bases employed include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) nih.govresearchgate.net.

Microwave-assisted N-alkylation has been shown to be a simple and efficient method, significantly reducing reaction times and often improving yields compared to conventional heating nih.govresearchgate.net. For instance, the microwave-promoted N-alkylation of isatin with various alkyl halides using K₂CO₃ or Cs₂CO₃ in a few drops of DMF or N-methyl-2-pyrrolidinone (NMP) has been reported to give good to excellent yields nih.gov. This methodology is applicable to a wide range of alkylating agents, including functionalized ones.

| Alkylating Agent | Base | Solvent | Method | Yield (%) |

| Ethyl Iodide | K₂CO₃ | DMF | Microwave | 85 |

| Benzyl (B1604629) Bromide | K₂CO₃ | DMF | Microwave | 92 |

| Ethyl Bromoacetate | Cs₂CO₃ | NMP | Microwave | 95 |

N-Arylation of the isatin core can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation beilstein-journals.org. The Buchwald-Hartwig reaction, which utilizes a palladium catalyst with a suitable phosphine ligand, is a versatile method for the N-arylation of a wide range of amines and related N-heterocycles with aryl halides or triflates researchgate.netorganic-chemistry.org. The choice of ligand is often crucial for achieving high yields and can range from bulky biarylphosphines to N-heterocyclic carbenes (NHCs).

The Ullmann condensation, a copper-catalyzed reaction, provides an alternative route for N-arylation. While classic Ullmann conditions often require harsh reaction temperatures, modern protocols have been developed that proceed under milder conditions with the use of appropriate ligands. These N-arylation strategies open up avenues for the synthesis of this compound derivatives bearing diverse aromatic substituents at the N-1 position.

Introduction of Heterocyclic Moieties via N-Substitution (e.g., Triazole, Benzothiazole)

The incorporation of heterocyclic moieties at the N-1 position of the this compound scaffold can significantly influence its biological activity. Two important classes of heterocycles that have been introduced are triazoles and benzothiazoles.

Triazole moieties are often introduced using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" beilstein-journals.orgresearchgate.netmdpi.comsemanticscholar.org. This reaction provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from an azide (B81097) and a terminal alkyne beilstein-journals.org. To synthesize N-(1,2,3-triazolyl)-7-methoxyindoline-2,3-dione derivatives, a two-step sequence is typically employed. First, this compound is N-alkylated with a bifunctional reagent containing a terminal alkyne, such as propargyl bromide, under basic conditions. The resulting N-propargylated intermediate is then subjected to a CuAAC reaction with an organic azide in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate beilstein-journals.org.

Benzothiazole derivatives can be introduced at the N-1 position through various synthetic strategies. One common approach involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives nih.govresearchgate.netekb.eg. For the synthesis of N-(benzothiazolyl)-7-methoxyindoline-2,3-dione, a plausible route would involve the initial preparation of a 2-halo- or 2-aminobenzothiazole derivative, which could then be coupled with this compound under conditions similar to those used for N-arylation, such as the Buchwald-Hartwig or Ullmann reactions. Alternatively, N-alkylation of this compound with a haloalkyl-substituted benzothiazole could be employed.

Functionalization at C-5 Position of this compound Derivatives

The C-5 position of the this compound ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of functional groups. The methoxy (B1213986) group at the 7-position is an ortho-, para-directing group, and while the C-6 position is also activated, substitution at the C-5 position is commonly observed.

Introduction of Aromatic and Aliphatic Substituents at C-5

The introduction of aromatic and aliphatic substituents at the C-5 position can be achieved through several well-established synthetic methodologies.

Friedel-Crafts reactions provide a direct method for the introduction of alkyl and acyl groups onto the aromatic ring wikipedia.orgmt.comlibretexts.orgmasterorganicchemistry.comyoutube.com. Friedel-Crafts alkylation involves the reaction of the isatin derivative with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) mt.comlibretexts.org. However, this reaction can be prone to polyalkylation and carbocation rearrangements. Friedel-Crafts acylation, which utilizes an acyl halide or anhydride with a Lewis acid catalyst, introduces an acyl group that can subsequently be reduced to an alkyl group, thus avoiding some of the drawbacks of direct alkylation libretexts.org.

Palladium-catalyzed cross-coupling reactions offer a more controlled and versatile approach for the introduction of both aromatic and aliphatic substituents. To utilize these methods, the C-5 position of the this compound ring must first be functionalized with a suitable handle, typically a halogen (e.g., bromine or iodine). This can be achieved through electrophilic halogenation.

Once the 5-halo-7-methoxyindoline-2,3-dione derivative is obtained, it can undergo various cross-coupling reactions:

Suzuki Coupling: This reaction involves the coupling of the 5-halo-isatin with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a highly versatile method for forming carbon-carbon bonds and can be used to introduce a wide range of aryl, heteroaryl, and alkyl groups.

Heck Reaction: The Heck reaction couples the 5-halo-isatin with an alkene in the presence of a palladium catalyst and a base to form a C-5-alkenyl derivative wikipedia.orgorganic-chemistry.orgmdpi.comlibretexts.orgnih.gov. The resulting double bond can be subsequently hydrogenated to afford a C-5-alkyl substituent.

Sonogashira Coupling: This reaction couples the 5-halo-isatin with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to introduce a C-5-alkynyl group.

These palladium-catalyzed methods offer excellent functional group tolerance and regioselectivity, making them powerful tools for the synthesis of complex C-5 functionalized this compound derivatives.

Chemical Reactivity and Derivatization Pathways of 7 Methoxyindoline 2,3 Dione

Reactivity of the Carbonyl Groups

The indoline-2,3-dione system is characterized by a ketone at the C-3 position and an amide carbonyl (lactam) at the C-2 position. The C-3 carbonyl is highly electrophilic and is the primary site for nucleophilic attack and condensation reactions.

The C-3 keto group of 7-methoxyindoline-2,3-dione readily undergoes condensation with primary aromatic and aliphatic amines to form the corresponding 3-imino derivatives, commonly known as Schiff bases. This acid-catalyzed reaction typically involves the nucleophilic addition of the amine to the C-3 carbonyl, followed by the elimination of a water molecule to form the C=N double bond. sysrevpharm.org

These reactions are often carried out by refluxing equimolar amounts of the isatin (B1672199) derivative and the respective amine in a solvent like ethanol (B145695), frequently with a catalytic amount of glacial acetic acid to facilitate the dehydration step. sysrevpharm.orgresearchgate.net The resulting Schiff bases are valuable intermediates in organic synthesis and have been investigated for a range of biological activities. nih.govnih.gov For instance, Schiff bases derived from substituted isatins and various amines, such as sulfonamides, have been synthesized to explore their therapeutic potential. sysrevpharm.orgnih.gov

Reaction Example: While a specific reaction for the 7-methoxy isomer is not detailed, a general method involves reacting the substituted isatin with an amine in absolute ethanol with a few drops of glacial acetic acid. sysrevpharm.orgresearchgate.net

Similar to primary amines, hydrazine (B178648) and its derivatives, such as hydrazine hydrate, substituted hydrazines, and carbohydrazides, react with the C-3 carbonyl of this compound to yield isatin-3-hydrazones. These reactions are fundamental for synthesizing a variety of heterocyclic systems.

The condensation is typically performed in a protic solvent like methanol (B129727) or ethanol at reflux. nih.govub.edu For example, reacting a methoxy-substituted isatin with tert-butyl carbazate (B1233558) in refluxing ethanol yields the corresponding (Z)-tert-Butyl 2-(2-oxoindolin-3-ylidene)hydrazinecarboxylate. nih.gov Similarly, condensation with benzhydrazide produces N'-(5-methoxy-2-oxoindolin-3-ylidene)benzhydrazide. ub.edu These hydrazone derivatives serve as versatile synthons for more complex molecules. nih.govrsc.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Type |

| Substituted Isatin | tert-Butyl Carbazate | Ethanol | Reflux, 2 hours | N-Boc Hydrazone |

| 5-Methoxyisatin (B1196686) | Benzhydrazide | Methanol | Room Temperature | Benzhydrazide Hydrazone |

| 6-Methoxyisatin | Thiosemicarbazide | Ethanol/Water/AcOH | Microwave, 5 min | Thiosemicarbazone |

Table 1: Examples of Hydrazone formation with Methoxy-Substituted Isatins. Data sourced from multiple studies. nih.govub.eduorientjchem.org

The electrophilic C-3 carbonyl of this compound is susceptible to attack by carbanions generated from active methylene (B1212753) compounds, leading to Knoevenagel condensation products. mychemblog.commdpi.com This reaction is a classic method for carbon-carbon bond formation. mdpi.com The reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group, followed by dehydration. mychemblog.com

Typically, the reaction is catalyzed by a weak base. mychemblog.com In the context of isatins, Knoevenagel condensation has been demonstrated with various active methylene compounds. For example, isatin derivatives can be reacted with pyrazolin-1-ylthiazol-4(5H)-one derivatives in refluxing glacial acetic acid to yield the corresponding condensation products. nih.govrsc.org This highlights the reactivity of the C-3 carbonyl towards stabilized carbanions. The reaction provides a route to complex hybrid molecules by linking the isatin core to other heterocyclic systems. nih.gov

Reactivity of the Indole (B1671886) Nitrogen (N-1)

The nitrogen atom of the indoline-2,3-dione core is part of a lactam and possesses an acidic proton. Deprotonation of this N-H group generates an indolide anion, which is a potent nucleophile, facilitating reactions with various electrophiles.

The N-1 position of this compound can be readily alkylated or acylated. A common method for N-alkylation involves treating the isatin with an alkyl halide, such as benzyl (B1604629) chloride, in the presence of a base like potassium carbonate (K2CO3) and a catalyst like potassium iodide (KI) in an aprotic solvent like acetonitrile (B52724) or DMF. sysrevpharm.orgresearchgate.net The base deprotonates the indole nitrogen, and the resulting anion attacks the alkyl halide in a nucleophilic substitution reaction.

More modern and greener approaches utilize reagents like dimethyl carbonate or dibenzyl carbonate for methylation and benzylation, respectively, in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.com These methods avoid the use of more hazardous traditional alkylating agents. google.com N-alkylation is a crucial step in modifying the properties of the isatin core, often enhancing solubility or modulating biological activity. sysrevpharm.org

| Substrate | Reagent | Base / Catalyst | Solvent | Product |

| 5-Methoxyisatin | Benzyl Chloride | K2CO3 / KI | Acetonitrile | 1-Benzyl-5-methoxyindoline-2,3-dione |

| 5-Methoxyindole | Dimethyl Carbonate | DABCO | DMF | N-Methyl-5-methoxyindole |

Table 2: Representative N-Alkylation Reactions of Methoxy-Substituted Indole Derivatives. Data sourced from multiple studies. sysrevpharm.orggoogle.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions such as nitration and halogenation. scielo.brbyjus.com The regioselectivity of these substitutions is governed by the combined electronic effects of the substituents on the ring: the methoxy (B1213986) group and the fused dione (B5365651) ring system.

The methoxy group at C-7 is a strongly activating, ortho, para-directing group due to its ability to donate electron density through resonance. The dione moiety is deactivating due to the electron-withdrawing nature of the carbonyl groups. In this specific substitution pattern, the powerful activating effect of the C-7 methoxy group dominates, directing incoming electrophiles primarily to the C-6 position (ortho to the methoxy group) and potentially the C-4 position (para to the methoxy group). scielo.br Substitution at C-5 is also possible. For example, nitration of related 7-methoxyindole (B1360046) systems can yield substitutions at the 5- or 6-positions. Similarly, bromination of isatin can yield 5,7-dibromo derivatives, and specific synthesis of 4-bromo-7-methoxyindoline-2,3-dione (B1610580) has been documented, confirming the possibility of substitution at the C-4 position. scielo.brbiosynth.com

| Reaction | Reagents | Expected Major Product Position(s) | Notes |

| Bromination | Br2 / Acetic Acid | C-4, C-6 | The synthesis of 4-bromo-7-methoxyindoline-2,3-dione is known. biosynth.com |

| Nitration | HNO3 / H2SO4 | C-6, C-5 | The powerful ortho-directing effect of the C-7 methoxy group favors C-6 substitution. |

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound.

Nitration and Halogenation Studies on the this compound Scaffold

Electrophilic aromatic substitution on the isatin nucleus is a common strategy for introducing functional groups onto the benzene ring. The regioselectivity of these reactions is dictated by the electronic properties of the substituents already present. For the parent isatin molecule, electrophilic attack, such as nitration or halogenation, typically occurs at the C5 and C7 positions. For instance, nitration of isatin with a sulfonitric mixture (a combination of sulfuric and nitric acids) yields 5-nitroisatin. scribd.comscielo.br Similarly, bromination can lead to 5-bromoisatin (B120047) or 5,7-dibromoisatin, depending on the reaction conditions. scielo.br

In the case of this compound, the powerful electron-donating and ortho-para directing nature of the methoxy group at the C7 position is the dominant factor in determining the site of substitution. lkouniv.ac.in The methoxy group activates the aromatic ring, making it more susceptible to electrophilic attack than the unsubstituted isatin. Based on the principles of electrophilic aromatic substitution, the incoming electrophile is directed to the positions ortho (C6) and para (C4) to the methoxy group.

While specific studies detailing the nitration and halogenation of this compound are not extensively reported in the reviewed literature, the synthesis of related compounds provides insight into potential outcomes. For example, the existence of 4-chloro-7-methoxy-isatin suggests that halogenation at the C4 position is a feasible transformation. google.com Computational models designed to predict the regioselectivity of electrophilic aromatic substitutions on heteroaromatic systems could further elucidate the most likely products. amazonaws.comrsc.org

The expected products from these reactions are summarized in the table below, based on established electronic effects.

| Reaction | Reagent | Expected Major Products | Theoretical Basis |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Nitro-7-methoxyindoline-2,3-dione and/or 6-Nitro-7-methoxyindoline-2,3-dione | Ortho/Para-directing effect of C7-OCH₃ group |

| Bromination | Br₂/Lewis Acid | 4-Bromo-7-methoxyindoline-2,3-dione and/or 6-Bromo-7-methoxyindoline-2,3-dione | Ortho/Para-directing effect of C7-OCH₃ group |

| Chlorination | Cl₂/Lewis Acid | 4-Chloro-7-methoxyindoline-2,3-dione and/or 6-Chloro-7-methoxyindoline-2,3-dione | Ortho/Para-directing effect of C7-OCH₃ group |

Cycloaddition Reactions Involving the Indoline-2,3-dione Nucleus

The electron-deficient C3-carbonyl group of the indoline-2,3-dione nucleus makes it an excellent electrophile and a competent dipolarophile for cycloaddition reactions. These reactions are powerful tools for constructing complex, spirocyclic frameworks, which are of significant interest in medicinal chemistry. beilstein-journals.org

[3+2] Cycloaddition Reactions with Ylides

One of the most prominent cycloaddition reactions involving the isatin scaffold is the 1,3-dipolar cycloaddition with azomethine ylides. beilstein-journals.org This reaction provides a highly efficient and stereoselective route to spirooxindole-pyrrolidines and related heterocyclic systems. mdpi.comscielo.br

The general mechanism involves the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as proline, sarcosine, or thioproline) with the C3-carbonyl of an isatin derivative. nih.govarkat-usa.org The resulting ylide, a three-atom, four-pi-electron system, then reacts with a dipolarophile across its 1,3-positions. In many synthetic strategies, the C2-C3 double bond of a chalcone (B49325) or another activated alkene serves as the dipolarophile. The reaction between the isatin-derived azomethine ylide and the dipolarophile proceeds via a [3+2] cycloaddition to furnish a highly substituted spiro-pyrrolidine ring fused at the C3 position of the oxindole (B195798) core.

For this compound, this reaction would proceed by its condensation with an amino acid to form the corresponding azomethine ylide. This ylide can then be trapped by a suitable dipolarophile to yield a spiro[indoline-3,2'-pyrrolidine] derivative. The reaction is often carried out as a one-pot, three-component reaction involving the isatin, an amino acid, and a dipolarophile, frequently in a solvent like refluxing methanol or ethanol. mdpi.com

The versatility of this reaction allows for the creation of diverse molecular libraries by varying the substitution on the isatin ring, the choice of amino acid, and the structure of the dipolarophile. scielo.br

| Isatin Component | Ylide Source (α-Amino Acid) | Dipolarophile Example | Solvent/Conditions | Product Class |

|---|---|---|---|---|

| Isatin (general) | Sarcosine | Chalcones | Ethanol, rt | Spirooxindole-pyrrolidines |

| 5-Chloroisatin | Octahydro-1H-indole-2-carboxylic acid | Benzimidazolyl chalcone | Methanol, reflux | Spiro[benzimidazole-pyrrolidine-oxindole] |

| Isatin (general) | L-Thioproline | 3-Acylindoles | Methanol, reflux | Spiro[indole-pyrrolidine-oxindole] |

| 5-Methoxyisatin | (2S)-Octahydro-1H-indole-2-carboxylic acid | (2E,6E)-2,6-Dibenzylidenecyclohexanone | One-pot | Di-spiro[cyclohexanone-pyrrolidine-oxindole] |

| This compound (Predicted) | Proline / Sarcosine / Thioproline | Activated Alkenes (e.g., Chalcones, Maleimides) | Methanol or Ethanol, reflux | 7-Methoxy-spiro[indoline-3,2'-pyrrolidine] derivatives |

Computational and Theoretical Investigations of 7 Methoxyindoline 2,3 Dione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. elsevier.com For 7-Methoxyindoline-2,3-dione, DFT calculations provide a foundational understanding of its intrinsic characteristics.

Prediction of Molecular Stability and Energetic Properties

DFT calculations are instrumental in predicting the molecular stability and energetic properties of this compound. These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. For instance, a larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally indicates higher kinetic stability. numberanalytics.com Theoretical studies on similar indole (B1671886) derivatives have utilized DFT to confirm that optimized molecular structures correspond to energy minima, thus validating their stability. mdpi.com

Analysis of Atomic Charges and Dipole Moments

The distribution of electron density within a molecule is crucial for understanding its reactivity and intermolecular interactions. DFT methods, often coupled with population analysis techniques like Mulliken or Natural Bond Orbital (NBO) analysis, are used to calculate the partial atomic charges on each atom of this compound. stackexchange.comnih.govwisc.edu These charges reveal the electrophilic and nucleophilic sites within the molecule.

Table 1: Calculated Energetic Properties and Dipole Moment of this compound (Illustrative Data)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would be determined from specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity. imperial.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. numberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. numberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer. mdpi.com This intramolecular charge transfer is a key aspect of the molecule's electronic behavior and can be correlated with its potential biological activity. acs.org FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack. libretexts.orgspcmc.ac.in

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. ku.edu.np It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the total electron density and provides a map of the electrostatic potential on the molecular surface. dtic.mil

Different colors on the MEP map represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. ku.edu.np Conversely, blue regions indicate positive electrostatic potential, representing electron-deficient areas that are prone to nucleophilic attack. ku.edu.np For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the dione (B5365651) group and the methoxy (B1213986) group, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors. chemrxiv.org The analysis of the MEP surface is crucial for understanding intermolecular interactions, including those with biological receptors. chemrxiv.orgias.ac.in

Molecular Docking and Simulation Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), typically a protein. unpad.ac.id These studies are fundamental in drug discovery and for understanding the mechanism of action of bioactive compounds.

Ligand-Protein Interaction Analysis with Biological Targets

Molecular docking simulations of this compound with various biological targets can provide insights into its potential pharmacological activities. For instance, isatin (B1672199) derivatives have been investigated for their interactions with a range of proteins, including kinases and receptors. mdpi.comvulcanchem.com

The docking process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The results of molecular docking can reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov For example, a docking study of a similar indole derivative against the VEGFR-2 enzyme identified key interactions that contribute to its inhibitory activity. mdpi.com Such analyses are crucial for understanding the molecular basis of the compound's biological effects and for guiding the design of more potent and selective analogs. mdpi.comnih.gov The visualization of these interactions provides a detailed picture of how the ligand fits into the active site of the protein. unpad.ac.idnih.gov

Table 2: Potential Biological Targets and Key Interacting Residues for this compound (Illustrative Data)

| Target Protein | PDB ID | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase X | e.g., 1E8X | e.g., Lys123, Asp234 | Hydrogen Bond |

| Receptor Y | e.g., 3SRQ | e.g., Phe345, Leu456 | Hydrophobic Interaction |

Note: The information in this table is illustrative and would be derived from specific molecular docking studies.

Binding Orientation and Energetics of this compound Derivatives

Computational modeling, particularly molecular docking, has become an indispensable tool for understanding how ligands like this compound derivatives interact with biological targets at the molecular level. These studies predict the preferred binding orientation of a molecule within a protein's active site and estimate the binding affinity, often expressed as a binding energy score.

For instance, in studies involving novel 1H-indole derivatives designed as VEGFR-2 inhibitors, molecular docking revealed specific, crucial interactions. One such derivative was shown to form a critical hydrogen bond between its indole nitrogen and the amino acid Cys917, while its methoxy group engaged in a hydrogen bond with Arg1049. mdpi.com Further interactions were observed where an amide moiety formed hydrogen bonds with Glu883 and Asp1044. mdpi.com This precise network of interactions anchors the ligand within the active site, a finding that can be corroborated and refined through molecular dynamics (MD) simulations. mdpi.comresearchgate.net MD simulations assess the stability of these interactions over time, while methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculate the binding free energy, providing a more quantitative measure of affinity. For one 1H-indole derivative, the total binding free energy was calculated to be -40.38 Kcal/mol. mdpi.comresearchgate.net

In a different context, indolinedione–coumarin (B35378) hybrids were docked into the active site of Dihydrofolate Reductase (DHFR). A 5-fluoro-indoline-2,3-dione derivative demonstrated a key hydrogen bond between one of its carbonyl oxygens and the backbone -NH of Ala8. nih.gov Additionally, the study highlighted a π–π stacking interaction between the molecule's triazole ring and the Phe93 residue. nih.gov Similarly, docking studies of thiazole-based derivatives as Acetylcholinesterase (AChE) inhibitors have shown binding orientations comparable to known inhibitors, underscoring the utility of these computational approaches in rational drug design. nih.gov

These examples, while involving various derivatives, illustrate a common theme: the binding of indolinedione-based compounds is typically governed by a combination of hydrogen bonds involving the dione and other functional groups, and hydrophobic or stacking interactions involving the ring systems.

Table 1: Predicted Binding Interactions and Energetics for Indole Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Interaction Types |

| 1H-Indole Derivative | VEGFR-2 | Cys917, Arg1049, Glu883, Asp1044 mdpi.com | -40.38 (MM-GBSA) mdpi.comresearchgate.net | Hydrogen Bonding mdpi.com |

| Indolinedione-Coumarin Hybrid | DHFR | Ala8, Phe93 nih.gov | Not Specified | Hydrogen Bonding, π–π Stacking nih.gov |

| Thiazole-based Derivatives | AChE | Not Specified | Good predicted binding affinities nih.gov | Similar to Donepezil nih.gov |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This technique allows for a detailed investigation of electron delocalization and hyperconjugative interactions within a molecule, providing insights into its stability and electronic structure. uni-muenchen.dewisc.edu The analysis examines interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The energetic significance of these donor-acceptor interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). uni-muenchen.de

Assessment of Hyperconjugative Interactions and Electron Delocalization

Table 2: Representative Hyperconjugative Interactions and Stabilization Energies

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Stabilization Energy E(2) (kcal/mol) |

| π (C=C) | π* (C=O) | π → π | High |

| n (O) | σ (C-C) | Lone Pair → Antibonding Sigma | Moderate |

| n (N) | π* (C=C) | Lone Pair → Antibonding Pi | Moderate |

| σ (C-H) | π* (C=O) | Sigma → Antibonding Pi | Low |

Note: This table is illustrative of the types of interactions analyzed via NBO. Specific E(2) values are dependent on the exact molecule and computational method.

Solvent Effects on Electronic Properties and Reactivity

The surrounding solvent medium can significantly influence the electronic properties and reactivity of a solute molecule like this compound. These effects arise from a combination of non-specific interactions, such as those related to the solvent's bulk polarity and dielectric constant, and specific interactions, most notably hydrogen bonding. bau.edu.lbmdpi.com

Computational studies on indoline-2,3-dione derivatives have shown that the direct effect of the solvent is considerable, particularly as the polarity of the solvent increases. researchgate.net This can manifest as shifts in the electronic absorption spectra, a phenomenon known as solvatochromism. For example, n-π* electronic transitions often experience a blue shift (a shift to shorter wavelengths) in more polar solvents. bau.edu.lb This is because polar, protic solvents can form hydrogen bonds with the solute, stabilizing the ground state more than the excited state and thus increasing the energy gap for the transition. bau.edu.lbmdpi.com

Solvents also play a critical role in chemical reactivity by stabilizing or destabilizing reactants, transition states, and products to different extents. The stabilizing effect can be due to bulk dielectric effects, which tend to stabilize species with higher dipole moments. bau.edu.lb For reactions like proton transfer, the presence of solvent molecules can significantly lower the activation energy barrier, although this may not always be sufficient for the reaction to proceed readily. researchgate.net Theoretical studies often employ Polarizable Continuum Models (PCM) or other solvation models (like COSMO or SMD) to simulate these solvent effects and predict how tautomeric equilibria or reaction barriers change from the gas phase to a solution phase. researchgate.netresearchgate.net

Tautomerism Studies (e.g., Keto-Enol Forms) in Indoline-2,3-dione Derivatives

Indoline-2,3-dione (isatin) and its derivatives are capable of existing in different tautomeric forms, which are structural isomers that readily interconvert. The equilibrium between these tautomers is crucial as it can dictate the molecule's reactivity and biological function. frontiersin.org The primary tautomerism in the indoline-2,3-dione core is the lactam-lactim equilibrium. The lactam form contains an amide group, while the lactim form contains an imidic acid group (-N=C(OH)-). acs.orgnih.gov

Computational and experimental studies have shown that the position of this equilibrium is highly dependent on the solvent. acs.orgnih.gov In aprotic solvents, the lactam form is overwhelmingly favored. However, in protic solvents like methanol (B129727) or ethanol (B145695), the equilibrium can shift to allow for a significant population of the lactim tautomer. acs.org This shift is critical for certain reactions; for example, the [3+2] cycloaddition with nitrile oxides proceeds through the lactim form, which acts as the key active dipolarophile. acs.orgnih.gov

In addition to the lactam-lactim forms, keto-enol tautomerism is also possible due to the dicarbonyl system. frontiersin.orgorientjchem.org The diketo form can potentially tautomerize to an enol form by the migration of a proton from the C3 position (if substituted with hydrogen) or the nitrogen to one of the carbonyl oxygens. frontiersin.orgorientjchem.org Theoretical calculations on indoline-2,3-dione derivatives have been used to investigate the relative stabilities of these forms. Studies on related systems show that the keto form is often more stable than the enol form in both the gas phase and in solution, with polar solvents further stabilizing the more polar keto tautomer. orientjchem.org Computational studies can estimate the energy barrier for the interconversion, which for some indoline-2,3-dione derivatives has been found to be quite high, indicating a disfavored process under normal conditions. researchgate.net

Table 3: Calculated Relative Stability of Tautomers in Indoline-2,3-dione and Related Systems

| Compound System | Tautomeric Forms | Phase/Solvent | Computational Method | Finding |

| Indoline-2,3-dione | Lactam vs. Lactim | Protic Solvents (e.g., EtOH) | DFT | Lactim form becomes accessible and reactive. acs.orgnih.gov |

| Indoline-2,3-dione | Lactam vs. Lactim | Aprotic Solvents (e.g., CDCl₃) | DFT | Lactam form is dominant (Kcacul < 5.00 × 10⁻⁴). acs.org |

| Indoline-2,3-dione Derivative | Keto vs. Enol | Gas Phase & Solution | B3LYP/6-311++G(d,p) | High tautomeric energy barrier, process is disfavored. researchgate.net |

| 3-Phenyl-2,4-pentanedione | Keto vs. Enol | Water | B3LYP/6-31+G(d) | Keto form is more stable by 16.50 kcal/mol. orientjchem.org |

Biological Activities and Pharmacological Potential of 7 Methoxyindoline 2,3 Dione Derivatives

Anticancer and Cytotoxic Activities

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of 7-methoxyindoline-2,3-dione derivatives against various human cancer cell lines. These investigations have revealed promising results, highlighting the importance of this chemical scaffold in the development of new cancer therapies.

Evaluation Against Various Human Cancer Cell Lines (e.g., HL-60, HeLa, MCF-7)

A number of studies have demonstrated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. For instance, a series of N'-(7-methoxy-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide derivatives were synthesized and evaluated for their anticancer activity. arabjchem.org One such derivative, N′-(7-Methoxy-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide, has been characterized, indicating the active exploration of this chemical class. arabjchem.org

Research on related isatin (B1672199) derivatives provides a broader context for the potential of these compounds. For example, various isatin-based compounds have shown activity against liver (HepG2), breast (MCF-7), and prostate (DU-145) cancer cell lines. frontiersin.org Specifically, isatin-triazole hydrazones have been reported to induce apoptosis in MCF-7, HepG2, and MDA-MB-435s cells with IC₅₀ values of 6.22, 8.14, and 9.94 μM, respectively. nih.gov Furthermore, certain indole-based benzenesulfonamides have displayed cytotoxicity against MCF-7 and SK-BR-3 breast cancer cell lines, with IC₅₀ values around 50 μM under hypoxic conditions. mdpi.com

The following table summarizes the cytotoxic activity of selected isatin derivatives, providing an indication of the potential efficacy of the 7-methoxy subclass.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Isatin-triazole hydrazones | MCF-7 | 6.22 | nih.gov |

| Isatin-triazole hydrazones | HepG2 | 8.14 | nih.gov |

| Isatin-triazole hydrazones | MDA-MB-435s | 9.94 | nih.gov |

| Indole-based benzenesulfonamides | MCF-7 | ~50 | mdpi.com |

| Indole-based benzenesulfonamides | SK-BR-3 | ~50 | mdpi.com |

Antiproliferative Effects of Substituted 7-Methoxyindoline-2,3-diones

The antiproliferative effects of substituted 7-methoxyindoline-2,3-diones are a key area of investigation. The introduction of different functional groups onto the isatin core can significantly influence their biological activity. Structure-activity relationship (SAR) studies on isatin derivatives suggest that the presence and position of substituents play a crucial role in their anticancer potential. vulcanchem.com

For example, the introduction of a methyl group at the C7 position, in conjunction with a methoxy (B1213986) group at the C4 position, has been noted to increase the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes. vulcanchem.com While specific data on this compound derivatives is still emerging, broader studies on isatin derivatives indicate that substitutions at various positions of the isatin ring can lead to potent antiproliferative agents. For instance, a series of multi-substituted isatin derivatives were synthesized, and their antiproliferative activities against human leukemia (K562), human hepatocellular carcinoma (HepG2), and human colon carcinoma (HT-29) cells were evaluated. nih.gov One compound in this series exhibited strong antiproliferatory activities with IC₅₀ values of 1.75, 3.20, and 4.17 μM against K562, HepG2, and HT-29 cells, respectively. nih.gov

Investigations into Induction of Apoptosis and Cell Cycle Arrest

A crucial aspect of anticancer drug discovery is understanding the mechanism by which a compound induces cancer cell death. For many isatin derivatives, this involves the induction of apoptosis (programmed cell death) and cell cycle arrest.

Studies on various isatin derivatives have shown that they can trigger apoptosis through different cellular pathways. For example, some isatin-based compounds have been found to induce apoptosis in myeloma cell lines and cause cell cycle arrest in the G0/G1 phase. frontiersin.org Mechanistic studies on a potent multi-substituted isatin derivative revealed that it induced apoptosis in K562 leukemia cells in a time-dependent manner. nih.gov Treatment with this compound led to a significant increase in the percentage of apoptotic cells over 48 hours. nih.gov

Furthermore, some isatin derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells, as indicated by fragmented nuclei and DNA fragmentation. pensoft.net These compounds can activate the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase 9. pensoft.net Other isatin-based molecules have been found to cause cell cycle arrest at the G1 phase and upregulate the levels of p53 and p21, key proteins involved in cell cycle control. mdpi.com

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound are also being explored for their potential to combat microbial infections. The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents, and isatin derivatives represent a promising class of compounds in this regard.

Antibacterial Efficacy (e.g., against Escherichia coli, Staphylococcus aureus)

A series of novel N′-(5 or 7 substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, which include a 7-methoxy derivative, have been synthesized and screened for their antimicrobial activity. arabjchem.org Among the tested compounds, a derivative with a nitro group at the C-7 position of the isatin ring demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas vulgaris with a Minimum Inhibitory Concentration (MIC) of 31.25 μg/mL. arabjchem.org Similarly, a derivative with a fluoro group at the C-7 position showed good activity against Bacillus subtilis, E. coli, and P. vulgaris with the same MIC value. arabjchem.org

Other studies on isatin-based Schiff bases have also reported moderate antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. sysrevpharm.orgresearchgate.net For instance, some isatin thiazolyl-pyrazoline hybrids have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase producing E. coli (ESBL-E). nih.gov

The following table presents the antibacterial activity of selected isatin derivatives.

| Compound Class/Derivative | Bacteria | MIC (µg/mL) | Reference |

| 7-Nitro-isatin derivative | Escherichia coli | 31.25 | arabjchem.org |

| 7-Nitro-isatin derivative | Pseudomonas vulgaris | 31.25 | arabjchem.org |

| 7-Fluoro-isatin derivative | Bacillus subtilis | 31.25 | arabjchem.org |

| 7-Fluoro-isatin derivative | Escherichia coli | 31.25 | arabjchem.org |

| 7-Fluoro-isatin derivative | Pseudomonas vulgaris | 31.25 | arabjchem.org |

Antifungal Potential

The antifungal potential of this compound derivatives is also an area of active research. In a study evaluating N′-(substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, derivatives with a nitro or fluoro group at the C-7 position displayed moderate antifungal activity against Aspergillus niger with a MIC of 31.25 μg/mL. arabjchem.org

However, not all isatin derivatives exhibit broad-spectrum antifungal activity. For example, a series of N-benzylisatin Schiff bases showed no antifungal activity against Candida albicans at the tested concentrations. sysrevpharm.orgresearchgate.net In contrast, some molecular hybrids of isatin analogues with fenamic acid derivatives demonstrated higher antifungal activity than the standard drug fluconazole (B54011) against Candida albicans. researchgate.net This highlights the importance of specific structural features in determining the antifungal efficacy of these compounds.

Anti-mycobacterial Activity (e.g., against Mycobacterium tuberculosis DNA Gyrase)

Derivatives of this compound have been investigated for their potential as anti-mycobacterial agents. For instance, a series of indolinedione–coumarin (B35378) molecular hybrids were synthesized and evaluated for their antimicrobial properties. nih.gov Among the tested microorganisms were Staphylococcus aureus and Mycobacterium smegmatis. The results indicated that nearly all synthesized hybrids displayed activity against the tested microbes. nih.gov Specifically, Staphylococcus aureus was found to be the most sensitive strain. nih.gov

While direct studies on this compound derivatives targeting Mycobacterium tuberculosis DNA gyrase are not extensively detailed in the provided results, the broader class of isatin derivatives has shown promise as anti-tubercular agents. sysrevpharm.org Further research into the specific mechanisms of action, such as the inhibition of essential enzymes like DNA gyrase, is a continuing area of interest.

Table 1: Antimicrobial Activity of Indolinedione–Coumarin Hybrids

| Compound | Microbial Strain | Inhibition Zone (cm) |

|---|---|---|

| K-2 | Staphylococcus aureus | 2.5 |

| K-2 | Salmonella enterica | 1.3 |

Data sourced from a study on indolinedione–coumarin molecular hybrids. nih.gov

Antiviral Properties

The isatin core, including its 7-methoxy derivatives, is recognized as a broad-spectrum antiviral agent. mdpi.com Research has explored the potential of isatin derivatives against a variety of viruses.

A study on new isatin derivatives was conducted to assess their antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). mdpi.com The synthesized compounds demonstrated notable antiviral efficacy. Specifically, certain derivatives showed high potency against H1N1, HSV-1, and COX-B3 with very low IC50 values. mdpi.com For instance, compounds 9 , 5 , and 4 from this study displayed IC50 values of 0.0027 µM, 0.0022 µM, and 0.0092 µM against H1N1, HSV-1, and COX-B3, respectively. mdpi.com

Furthermore, the general class of indole (B1671886) derivatives, to which this compound belongs, has been investigated for activity against HIV. google.com Isatin derivatives have been identified as potential HIV reverse transcriptase inhibitors. mdpi.com

Table 2: Antiviral Activity of Isatin Derivatives

| Compound | Virus | IC50 (µM) |

|---|---|---|

| 9 | H1N1 | 0.0027 |

| 5 | HSV-1 | 0.0022 |

| 4 | COX-B3 | 0.0092 |

Data from a study on the antiviral activity of new isatin derivatives. mdpi.com

Anti-inflammatory Effects

Derivatives of this compound have demonstrated significant anti-inflammatory properties. nih.govnih.gov The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. nih.gov

In one study, a series of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide (B10538) derivatives were synthesized and screened for in vivo anti-inflammatory activity using the carrageenan-induced paw edema method. nih.gov Several of the tested compounds showed mild to moderate activity. Notably, compounds with specific substitutions exhibited significant reductions in paw edema. nih.gov For example, compounds VIIc and VIId from the study produced a 65% and 63% reduction in paw edema, respectively. nih.gov

Another study investigated isatin-ibuprofen derivatives and found that compounds 5 and 6 significantly reduced paw edema thickness when compared to ibuprofen. impactfactor.org Additionally, 5-methoxy isatin Schiff's derivatives have been shown to possess anti-inflammatory activity. nih.gov

Table 3: Anti-inflammatory Activity of 2-hydroxy-N′-(2-oxoindolin-3-ylidene) benzohydrazide Derivatives

| Compound | Paw Edema Reduction (%) |

|---|---|

| VIIc | 65 |

| VIId | 63 |

Data from a study on the in vivo anti-inflammatory activity of isatin derivatives. nih.gov

Anticonvulsant Activity

The isatin scaffold is a well-established pharmacophore for anticonvulsant activity. nih.govsciepub.com Derivatives of this compound are among the isatin-based compounds that have been explored for their potential in managing seizures. innovareacademics.in

Research has shown that various isatin derivatives exhibit significant anticonvulsant effects in experimental models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govinnovareacademics.in The mechanism of action is often linked to the modulation of GABA levels in the brain or interaction with voltage-gated sodium channels. sciepub.comnih.gov

One study synthesized a series of isatin-3-[N2-(2-benzalaminothiazol-4-yl)] hydrazones and screened them for anticonvulsant activity. sciepub.com Several derivatives showed protective effects in both MES and PTZ induced convulsion models. sciepub.com Another study on N-substituted isoindoline-1,3-dione derivatives found that most of the synthesized analogs could protect against PTZ-induced seizures. nih.gov Specifically, compound 2 at a 40 mg/Kg dose was more potent than the reference drug phenytoin (B1677684) in a clonic seizure model. nih.gov

Table 4: Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione Derivatives

| Compound | Activity |

|---|---|

| 1, 2, 3, 5 | Protection against PTZ-induced seizure |

| 2 (40 mg/Kg) | More potent than phenytoin on clonic seizure |

Data from a study on the anticonvulsant activity of N-substituted isoindoline-1,3-dione derivatives. nih.gov

Enzyme Inhibition Studies

Derivatives of indoline-2,3-dione have been identified as potent inhibitors of α-glucosidase and α-amylase, enzymes that are key targets in the management of type 2 diabetes. nih.govjournalgrid.com A novel series of indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives were synthesized and evaluated for their inhibitory activity against these enzymes. nih.gov

Among the sixteen compounds synthesized, three showed superior inhibitory potential compared to the standard drug, acarbose. nih.gov Analogue 11 was the most potent inhibitor of both α-glucosidase and α-amylase, with IC50 values of 0.90 ± 0.10 μM and 1.10 ± 0.10 μM, respectively. nih.gov This was significantly more potent than acarbose, which had IC50 values of 11.50 ± 0.30 μM for α-glucosidase and 12.20 ± 0.30 μM for α-amylase. nih.gov The inhibitory activity was enhanced by the presence of electron-donating groups and moieties capable of forming hydrogen bonds with the active sites of the enzymes. nih.gov

Table 5: α-Glucosidase and α-Amylase Inhibitory Activity of Indoline-2,3-dione-based Benzene Sulfonamide Derivatives

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| 1 | 1.10 ± 0.10 | 1.30 ± 0.10 |

| 6 | 1.20 ± 0.10 | 1.60 ± 0.10 |

| 11 | 0.90 ± 0.10 | 1.10 ± 0.10 |

| Acarbose (Standard) | 11.50 ± 0.30 | 12.20 ± 0.30 |

Data from a study on indoline-2,3-dione-based benzene sulfonamide derivatives. nih.gov

Derivatives of isatin have been extensively studied as inhibitors of carbonic anhydrase (CA) isoenzymes, particularly the tumor-associated isoforms hCA IX and XII. nih.govmdpi.com These enzymes are involved in pH regulation and are often overexpressed in hypoxic tumors.

A series of N-substituted isatin-SLC-0111 hybrids were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.gov These hybrids were found to be efficient inhibitors of hCA IX and XII, with Ki values in the nanomolar range. nih.gov Specifically, the Ki values ranged from 4.7 to 86.1 nM for hCA IX and 1.3 to 80.9 nM for hCA XII. nih.gov In another study, indolinone-based sulfonamides also showed potent inhibition of hCA IX and XII in the low nanomolar range. nih.gov

Table 6: Inhibition of Carbonic Anhydrase Isoforms by Isatin Derivatives

| Derivative Class | Isoform | Ki Range (nM) |

|---|---|---|

| N-substituted isatin-SLC-0111 hybrids | hCA IX | 4.7 - 86.1 |

| N-substituted isatin-SLC-0111 hybrids | hCA XII | 1.3 - 80.9 |

| Indolinone-based sulfonamides | hCA IX | 6.2 - 64.8 |

| Indolinone-based sulfonamides | hCA XII | 7.1 - 55.6 |

Data from studies on isatin derivatives as carbonic anhydrase inhibitors. nih.gov

Neuroprotective Effects (General Indoline-2,3-dione Class)

The indoline-2,3-dione class, commonly known as isatin and its derivatives, has demonstrated significant neuroprotective potential in various experimental models of neurodegeneration. Current time information in Bangalore, IN. These compounds exert their effects through multiple mechanisms, positioning them as promising candidates for the development of therapies for neurodegenerative disorders. nih.gov

One of the key neuroprotective actions of isatin derivatives is their antioxidant activity. nih.gov By reducing the production of reactive oxygen species (ROS), these compounds can protect neuronal cells from oxidative stress, a major contributor to neuronal damage in conditions like Alzheimer's disease. nih.gov Furthermore, some indole-based compounds have shown metal-chelating properties, particularly for copper ions, which can also mitigate oxidative damage. nih.gov

Isatin is an endogenous inhibitor of monoamine oxidase B (MAO-B), an enzyme whose activity can contribute to neurodegeneration. Current time information in Bangalore, IN. By inhibiting MAO-B, isatin can reduce the production of neurotoxic byproducts. Current time information in Bangalore, IN. The neuroprotective effects of isatin are also mediated by its influence on gene expression and protein-protein interactions within the brain. Current time information in Bangalore, IN. Studies have shown that isatin can modulate the expression of numerous genes and interact with various proteins associated with neurodegenerative pathologies, suggesting a multi-level mechanism of action. Current time information in Bangalore, IN.

In cellular models, indole derivatives have shown the ability to protect against hydrogen peroxide (H₂O₂)-induced cell death and cytotoxicity caused by amyloid-beta (Aβ) peptides, which are hallmarks of Alzheimer's disease. nih.gov

Table 2: Neuroprotective Activity of Indole Derivatives in a Cellular Model

| Stressor | Effect on Cell Viability (without treatment) | Effect on Cell Viability (with indole derivative treatment) | Reference |

|---|---|---|---|

| H₂O₂ | 52.28% viability | Up to 89.41% viability | nih.gov |

| Aβ(25–35) | 56.78% viability | Up to 92.50% viability | nih.gov |

Analgesic and Muscle Relaxant Effects (General Indoline-2,3-dione Class)

Derivatives of the indoline-2,3-dione (isatin) scaffold have been reported to possess both analgesic and muscle relaxant properties. nih.govmdpi.com This class of heterocyclic compounds has been the subject of extensive research due to its wide range of pharmacological activities. mdpi.com

The analgesic potential of isatin derivatives has been demonstrated in preclinical studies. In one such study, a series of novel Schiff bases of isatin were synthesized and screened for their analgesic activity using the tail-immersion method. medchemexpress.com The results indicated that several of the synthesized compounds exhibited significant analgesic effects. Notably, the study concluded that derivatives containing electron-donating groups, such as methoxy groups, tended to show better analgesic activity compared to those with electron-withdrawing groups. medchemexpress.com For example, the compound 3-(4-(4-hydroxy-3-methoxylbenzylideneamino) phenylimino) indoline-2-one showed superior analgesic activity compared to the standard drug pentazocine. medchemexpress.com

In addition to central analgesic effects, isatin derivatives have also been shown to affect muscle contractility. Research on novel 2-hydroxyacetophenone (B1195853) derivatives of isatin revealed direct effects on vascular smooth muscle tonus. researchgate.net These compounds induced concentration-dependent relaxation in the rat aorta, an effect that was mediated through muscarinic or opioid pathways. researchgate.net One of the derivatives, named MB130, also induced significant depression in papillary muscle contractility, suggesting a potential for cardiac muscle relaxant effects. researchgate.net The closely related polyfunctional heterocyclic derivative, oxindole (B195798), which is found endogenously in mammalian tissues, is also known to have analgesic and muscle relaxant effects. nih.gov

Table 3: Analgesic Activity of Selected Isatin Schiff Base Derivatives

| Compound Name | Key Substituent Group | Analgesic Activity Relative to Standard | Reference |

|---|---|---|---|

| 3-(4-(4-hydroxy-3-methoxylbenzylideneamino) phenylimino) indoline-2-one | Hydroxy and Methoxy (electron-donating) | Better than standard (Pentazocine) | medchemexpress.com |

| 3-(4-(3-nitrobenzylideneamino) phenylimino) indoline-2-one | Nitro (electron-withdrawing) | Less active than standard | medchemexpress.com |

| 3-(4-(4-dimethylaminobenzylideneamino) phenylimino) indoline-2-one | Dimethylamino (electron-donating) | Comparable to standard | medchemexpress.com |

Mechanistic Investigations of 7 Methoxyindoline 2,3 Dione S Biological Action

Cellular and Molecular Pathways Modulated by 7-Methoxyindoline-2,3-dione Analogues

Analogues of this compound are potent inducers of apoptosis, primarily by activating the intrinsic mitochondrial pathway. This cell death program is tightly regulated by a cascade of proteins, with caspases playing a central role as executioners.

Research on 5-methoxyisatin (B1196686) thiosemicarbazone derivatives, such as 5-Methoxyisatin N(4)-Pyrrolidinyl Thiosemicarbazone (MeOIstPyrd), has provided significant mechanistic insights. nih.govacs.org Treatment of cancer cells with these analogues triggers a series of mitochondrial events. A key step is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. acs.orgmdpi.com This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, leading to the release of cytochrome c into the cytosol. acs.orgnih.gov

Once in the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor-1 (Apaf-1) to form a complex known as the apoptosome. biovendor.comoncotarget.com The apoptosome then recruits and activates the initiator caspase, pro-caspase-9. nih.govbiovendor.comnih.gov Activated caspase-9 subsequently cleaves and activates the primary executioner caspase, caspase-3. biovendor.comnih.govabcam.com Caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. acs.org Studies on other isatin (B1672199) derivatives have similarly demonstrated the induction of apoptosis through the activation of caspase-3 and caspase-7. mdpi.com

Table 1: Effect of 5-Methoxyisatin Analogues on Apoptotic Pathway Proteins

| Compound/Analogue | Target Cell Line | Effect on Bax/Bcl-2 Ratio | Cytochrome C Release | Caspase Activation | Reference |

|---|---|---|---|---|---|

| MeOIstPyrd | A431 (Skin Cancer) | Increased | Induced | Caspase-3, PARP Cleavage | acs.org |

| Compound 47 | Jurkat (Leukemia) | Not specified | Induced (Mitochondrial Pathway) | Caspase-3 | nih.govmdpi.com |

In addition to inducing apoptosis, analogues of this compound exert control over cell proliferation by modulating key cell cycle regulatory proteins. The progression through the cell cycle is driven by complexes of cyclins and cyclin-dependent kinases (CDKs), which are in turn negatively regulated by CDK inhibitors (CKIs) like p21 (also known as p21WAF1/Cip1).

Studies have shown that 5-methoxyisatin derivatives can induce cell cycle arrest. For instance, the thiosemicarbazone derivative MeOIstPyrd was found to cause a concentration-dependent upregulation in the expression of the CKI p21 in A431 skin cancer cells. acs.org The p21 protein is a potent inhibitor of CDK-cyclin complexes, and its induction can halt the cell cycle at the G1/S or G2/M checkpoints. biomolther.orgnih.gov By binding to and inhibiting complexes like Cyclin D1-CDK4, p21 prevents the phosphorylation of the Retinoblastoma protein (RB), thereby blocking entry into the S phase. biomolther.orgbiorxiv.org In G2 arrest, p21 can inhibit Cyclin B1-CDK1, preventing entry into mitosis. plos.org Consistent with this, treatment with MeOIstPyrd also led to the downregulation of Cyclin B1, which is crucial for the G2/M transition. acs.org

Other isatin derivatives have been shown to arrest the cell cycle at various phases. Some induce arrest at the G2/M phase, while others cause an accumulation of cells in the G1 phase, coupled with a decrease in the S and G2/M phases. nih.govmdpi.com This suggests that the specific substitution pattern on the isatin scaffold can influence which phase of the cell cycle is targeted.

Table 2: Impact of Isatin Analogues on Cell Cycle Regulatory Proteins

| Compound/Analogue | Target Cell Line | Effect on p21 | Effect on Cyclins | Resulting Cell Cycle Arrest | Reference |

|---|---|---|---|---|---|

| MeOIstPyrd | A431 (Skin Cancer) | Upregulated | Cyclin B1 downregulated | Not specified, but consistent with G2/M | acs.org |

| Isatin-Phthalazine 5c | A-549 (Lung Cancer) | Not specified | Not specified | Increased G1, Decreased S and G2/M | mdpi.com |

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently found to be constitutively active in a wide range of human cancers. nih.govscientificarchives.com Aberrant STAT3 activation promotes oncogenesis by upregulating the expression of genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, survivin), and immune evasion. mdpi.comnih.gov Consequently, inhibiting the STAT3 signaling pathway has emerged as a key therapeutic strategy.

Isatin-based compounds have been developed as direct inhibitors of STAT3. nih.govscientificarchives.com These inhibitors function by preventing the activation of STAT3, which typically occurs through phosphorylation by upstream kinases like JAKs or Src. nih.gov Direct inhibitors can target specific domains of the STAT3 protein, such as the SH2 domain, which is critical for its dimerization and subsequent translocation to the nucleus to act as a transcription factor. scientificarchives.com

By blocking STAT3 signaling, these compounds can effectively suppress the transcription of its downstream target genes. The downregulation of Cyclin D1, for example, provides a direct link between STAT3 inhibition and the cell cycle arrest mechanisms discussed previously. mdpi.com Similarly, the reduction in anti-apoptotic proteins like Bcl-2 complements the pro-apoptotic activity of these compounds. The inhibition of STAT3 has also been shown to play a role in overcoming therapeutic resistance and inhibiting cancer cell migration. medsci.org